molecular formula C13H13NO5S B8027523 (R)-1-(Benzofuran-2-ylsulfonyl)pyrrolidine-2-carboxylic acid

(R)-1-(Benzofuran-2-ylsulfonyl)pyrrolidine-2-carboxylic acid

Cat. No.: B8027523
M. Wt: 295.31 g/mol
InChI Key: PUSMAWTUMNMRRU-SNVBAGLBSA-N
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Description

®-1-(Benzofuran-2-ylsulfonyl)pyrrolidine-2-carboxylic acid is a chiral compound featuring a benzofuran moiety, a sulfonyl group, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(Benzofuran-2-ylsulfonyl)pyrrolidine-2-carboxylic acid typically involves the following steps:

    Formation of the Benzofuran Moiety: This can be achieved through the cyclization of 2-hydroxybenzaldehyde with an appropriate reagent.

    Introduction of the Sulfonyl Group: The benzofuran derivative is then reacted with a sulfonyl chloride to introduce the sulfonyl group.

    Formation of the Pyrrolidine Ring: The final step involves the reaction of the sulfonylated benzofuran with a suitable pyrrolidine derivative under basic conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

®-1-(Benzofuran-2-ylsulfonyl)pyrrolidine-2-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfonic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, ®-1-(Benzofuran-2-ylsulfonyl)pyrrolidine-2-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

In biology, this compound can be used as a probe to study enzyme activity and protein interactions. Its chiral nature makes it valuable for studying stereoselective processes.

Medicine

In medicine, ®-1-(Benzofuran-2-ylsulfonyl)pyrrolidine-2-carboxylic acid has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs targeting specific enzymes or receptors.

Industry

In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in advanced materials and coatings.

Mechanism of Action

The mechanism of action of ®-1-(Benzofuran-2-ylsulfonyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the benzofuran moiety can engage in π-π stacking interactions. The pyrrolidine ring provides additional binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(Benzofuran-2-ylsulfonyl)pyrrolidine-2-carboxylic acid: The enantiomer of the compound, which may have different biological activities.

    1-(Benzofuran-2-ylsulfonyl)pyrrolidine: Lacks the carboxylic acid group, which can affect its reactivity and applications.

    1-(Benzofuran-2-ylsulfonyl)piperidine-2-carboxylic acid: Contains a piperidine ring instead of a pyrrolidine ring, which can alter its chemical and biological properties.

Uniqueness

®-1-(Benzofuran-2-ylsulfonyl)pyrrolidine-2-carboxylic acid is unique due to its chiral nature and the presence of multiple functional groups. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields.

Properties

IUPAC Name

(2R)-1-(1-benzofuran-2-ylsulfonyl)pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO5S/c15-13(16)10-5-3-7-14(10)20(17,18)12-8-9-4-1-2-6-11(9)19-12/h1-2,4,6,8,10H,3,5,7H2,(H,15,16)/t10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUSMAWTUMNMRRU-SNVBAGLBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC3=CC=CC=C3O2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](N(C1)S(=O)(=O)C2=CC3=CC=CC=C3O2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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